Glisindamide
Overview
Description
Glisindamide is an organic compound with the molecular formula C₂H₆N₂O. It is the amide derivative of the amino acid glycine. This compound is a water-soluble, white solid that is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glisindamide can be synthesized by treating the amino acid ester with ammonia. The preparation method for this compound hydrochloride involves dissolving glycinonitrile hydrochloride in isopropanol, heating to 50-70°C, charging dried hydrogen chloride gas until saturation, insulating heat for 4-5 hours, cooling to room temperature, and performing suction filtration to obtain this compound hydrochloride .
Industrial Production Methods
The industrial production of this compound hydrochloride mainly involves the chloracetamide method and the methyl chloroacetate method. The chloracetamide method uses a large amount of ammoniacal liquor as a solvent, while the methyl chloroacetate method is divided into aqueous ammonia solvent method and methanol solvate method. The aqueous ammonia solvent method also requires a large amount of ammoniacal liquor, and the methanol solvate method uses ammonium carbonate as a catalyst .
Chemical Reactions Analysis
Types of Reactions
Glisindamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Glycineamide ribonucleotide.
Reduction: Amine derivatives.
Substitution: Various substituted amides and other derivatives.
Scientific Research Applications
Glisindamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of glycineamide ribonucleotide, an intermediate in purine biosynthesis.
Medicine: Utilized in the preparation of pharmaceutical intermediates and as a component in drug formulations.
Industry: Employed in the production of agricultural chemicals and other industrial products.
Mechanism of Action
Glisindamide exerts its effects by acting as a ligand for transition metals, forming complexes that can participate in various biochemical processes. It also serves as a buffering agent in cell culture work, maintaining the pH within the physiological range .
Comparison with Similar Compounds
Similar Compounds
Glycinamide: An amide derivative of glycine with similar properties and applications.
Glycidamide: An organic compound with adjacent amides and epoxide functional groups, used in different industrial applications.
Uniqueness
Glisindamide is unique due to its specific buffering properties and its role as a ligand for transition metals. Its ability to form stable complexes with metals makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
71010-45-2 |
---|---|
Molecular Formula |
C24H28N4O5S |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-3-oxo-1H-isoindole-2-carboxamide |
InChI |
InChI=1S/C24H28N4O5S/c29-22-21-9-5-4-6-18(21)16-28(22)24(31)25-15-14-17-10-12-20(13-11-17)34(32,33)27-23(30)26-19-7-2-1-3-8-19/h4-6,9-13,19H,1-3,7-8,14-16H2,(H,25,31)(H2,26,27,30) |
InChI Key |
GBKGGLHRMGPFMB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N3CC4=CC=CC=C4C3=O |
Canonical SMILES |
C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N3CC4=CC=CC=C4C3=O |
Key on ui other cas no. |
71010-45-2 |
Origin of Product |
United States |
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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